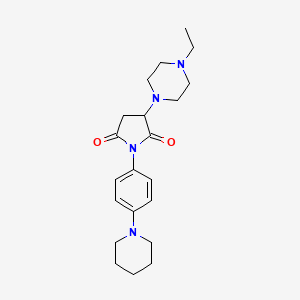![molecular formula C11H14ClF2N B2890928 [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1909335-91-6](/img/structure/B2890928.png)
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride” can be represented by the InChI code:1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H . This compound has a molecular weight of 233.69 . Physical And Chemical Properties Analysis
“[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 233.69 . The compound’s InChI code is1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
- Improved Synthesis of Antidepressants: A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, has been developed. This synthesis is advantageous over previous processes, employing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This method offers high purity suitable for pharmaceutical ingredients (Vukics et al., 2002).
Chemical Interactions and Properties
- Cyclopropenone Oximes Reactions: The preparation of cyclopropenone oxime hydrochlorides from corresponding cyclopropenones shows significant chemical interactions. These salts react with isocyanates to form 6-diazaspiro[2.3]hexenones, indicating a potential for diverse chemical applications (Yoshida et al., 1988).
Luminescent Compounds and Metal Interactions
- Luminescent Platinum Complexes: Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes, including those using phenyl-2,2’-bipyridine derivatives, reveals insights into d8−d8 and ligand−ligand interactions. These complexes exhibit fluid- and solid-state emissions, suggesting applications in materials science and photonics (Lai et al., 1999).
Medicinal Chemistry and Drug Development
- Novel Histamine Receptor Antagonists: GSK189254, a novel histamine H3 receptor antagonist, displays high affinity for human and rat H3 receptors. Its potential therapeutic use in the treatment of dementia and Alzheimer's disease is highlighted by its ability to improve cognitive performance in preclinical models (Medhurst et al., 2007).
Catalysis and Chemical Synthesis
- Hydrocarbon Synthesis Catalysis: The synthesis of hydrocarbons from CO-H2 mixtures over Group VIII metals has been extensively studied. This research contributes to understanding the catalytic activities of various metals and could inform industrial processes involving hydrocarbon synthesis (Vannice, 1975).
Safety And Hazards
The safety information for “[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride” indicates that it has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVYBJHTVUHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)







![(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B2890864.png)
![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)